molecular formula C24H21N3O3S B491905 N-(2,5-dimethylphenyl)-4-(quinoline-8-sulfonamido)benzamide CAS No. 794552-31-1

N-(2,5-dimethylphenyl)-4-(quinoline-8-sulfonamido)benzamide

Cat. No. B491905
CAS RN: 794552-31-1
M. Wt: 431.5g/mol
InChI Key: ZTIWHKMQPBNHLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethylphenyl)-4-(quinoline-8-sulfonamido)benzamide, also known as DQ-661, is a novel small molecule inhibitor that has been developed for its potential use as a research tool in various scientific fields. The compound has been shown to have promising effects in inhibiting the activity of certain enzymes and proteins within living cells, and has been the subject of several studies exploring its potential applications.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-4-(quinoline-8-sulfonamido)benzamide involves the inhibition of certain enzymes and proteins within living cells. Specifically, the compound has been shown to inhibit the activity of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells. By inhibiting the activity of CAIX, N-(2,5-dimethylphenyl)-4-(quinoline-8-sulfonamido)benzamide has been shown to reduce tumor growth and metastasis. The compound has also been shown to modulate the activity of immune cells by inhibiting the activity of certain proteins involved in the immune response.
Biochemical and physiological effects:
N-(2,5-dimethylphenyl)-4-(quinoline-8-sulfonamido)benzamide has been shown to have several biochemical and physiological effects within living cells. In addition to its effects on the activity of CAIX and immune cells, the compound has been shown to modulate the activity of certain neurotransmitters in the brain, suggesting its potential use in the treatment of neurological disorders. The compound has also been shown to have effects on the expression of certain genes involved in cell growth and differentiation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2,5-dimethylphenyl)-4-(quinoline-8-sulfonamido)benzamide in lab experiments is its specificity for certain enzymes and proteins. The compound has been shown to have a high degree of selectivity for CAIX, making it a potentially useful tool for studying the role of this enzyme in cancer growth and metastasis. However, one limitation of using N-(2,5-dimethylphenyl)-4-(quinoline-8-sulfonamido)benzamide in lab experiments is its relatively low potency compared to other small molecule inhibitors. This may limit its effectiveness in certain experiments, particularly those involving high concentrations of enzymes or proteins.

Future Directions

There are several potential future directions for research on N-(2,5-dimethylphenyl)-4-(quinoline-8-sulfonamido)benzamide. One area of interest is the development of new cancer therapies based on the compound's ability to inhibit the activity of CAIX. Another potential direction is the use of N-(2,5-dimethylphenyl)-4-(quinoline-8-sulfonamido)benzamide in the treatment of autoimmune diseases, based on its ability to modulate the activity of immune cells. Additionally, further research is needed to explore the compound's potential use in the treatment of neurological disorders, particularly those involving the modulation of neurotransmitter activity.

Synthesis Methods

The synthesis of N-(2,5-dimethylphenyl)-4-(quinoline-8-sulfonamido)benzamide involves several steps, including the reaction of 2,5-dimethylaniline with 8-chloroquinoline, followed by the addition of a sulfonamide group and the formation of the benzamide structure. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

Scientific Research Applications

N-(2,5-dimethylphenyl)-4-(quinoline-8-sulfonamido)benzamide has been shown to have potential applications in a variety of scientific fields, including cancer research, immunology, and neuroscience. In cancer research, the compound has been shown to inhibit the activity of certain enzymes involved in tumor growth and metastasis, making it a potential candidate for the development of new cancer therapies. In immunology, N-(2,5-dimethylphenyl)-4-(quinoline-8-sulfonamido)benzamide has been shown to modulate the activity of immune cells, suggesting its potential use in the treatment of autoimmune diseases. In neuroscience, the compound has been shown to have effects on the activity of certain neurotransmitters, making it a potential candidate for the treatment of neurological disorders.

properties

IUPAC Name

N-(2,5-dimethylphenyl)-4-(quinolin-8-ylsulfonylamino)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3S/c1-16-8-9-17(2)21(15-16)26-24(28)19-10-12-20(13-11-19)27-31(29,30)22-7-3-5-18-6-4-14-25-23(18)22/h3-15,27H,1-2H3,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTIWHKMQPBNHLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethylphenyl)-4-(quinoline-8-sulfonamido)benzamide

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